molecular formula C23H28N4O2 B2736590 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone CAS No. 1170132-40-7

2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone

Cat. No.: B2736590
CAS No.: 1170132-40-7
M. Wt: 392.503
InChI Key: AJVMWJALFHWVQV-UHFFFAOYSA-N
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Description

2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone is a useful research compound. Its molecular formula is C23H28N4O2 and its molecular weight is 392.503. The purity is usually 95%.
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Biological Activity

The compound 2-(4-ethoxyphenyl)-1-(4-((1-methyl-1H-benzo[d]imidazol-2-yl)methyl)piperazin-1-yl)ethanone , with the molecular formula C23H28N4O2C_{23}H_{28}N_{4}O_{2} and a molecular weight of approximately 392.5 g/mol, is a novel chemical entity that has garnered attention for its potential biological activities, particularly in the context of neuropharmacology and cancer research. This article reviews the existing literature on its biological activity, including pharmacological profiles, structure-activity relationships (SAR), and relevant case studies.

Pharmacological Profile

The compound is primarily studied for its interactions with various neurotransmitter receptors, particularly dopamine receptors. Research indicates that it may act as a selective agonist for the D3 dopamine receptor, which is implicated in several neuropsychiatric disorders.

Key Findings:

  • Dopamine Receptor Interaction : The compound exhibits significant selectivity towards the D3 receptor, showing minimal activity at D2 receptors. This selectivity is crucial for developing treatments aimed at reducing side effects associated with non-selective dopamine agonists .
  • Neuroprotective Effects : Preliminary studies suggest that it may protect dopaminergic neurons from degeneration, indicating potential therapeutic applications in conditions like Parkinson's disease .

Structure-Activity Relationships (SAR)

Understanding the SAR of this compound is essential for optimizing its pharmacological properties. The following modifications were noted to influence its activity:

ModificationEffect on Activity
Ethoxy group on phenyl ringEnhances lipophilicity, improving membrane permeability
Piperazine core variationsAltered binding affinity to dopamine receptors
Benzoimidazole substitutionInfluences neuroprotective properties

These modifications allow researchers to tailor compounds for improved efficacy and reduced toxicity.

Case Studies

Several studies have explored the biological activity of similar compounds, providing insights into the potential effects of this compound:

  • Neuroprotection : A study demonstrated that derivatives of benzimidazole can protect against oxidative stress in neuronal cells, suggesting that similar mechanisms may be applicable to our compound .
  • Cancer Cell Lines : In vitro studies have shown that related benzimidazole compounds exhibit cytotoxic effects against various cancer cell lines, indicating a potential role in cancer therapy .
  • Behavioral Studies : Animal models treated with dopamine receptor agonists showed improved outcomes in tests measuring anxiety and depression-like behaviors, supporting the hypothesis that selective D3 receptor modulation could yield therapeutic benefits .

Properties

IUPAC Name

2-(4-ethoxyphenyl)-1-[4-[(1-methylbenzimidazol-2-yl)methyl]piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H28N4O2/c1-3-29-19-10-8-18(9-11-19)16-23(28)27-14-12-26(13-15-27)17-22-24-20-6-4-5-7-21(20)25(22)2/h4-11H,3,12-17H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJVMWJALFHWVQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)CC(=O)N2CCN(CC2)CC3=NC4=CC=CC=C4N3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H28N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

392.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.